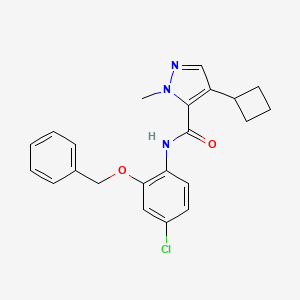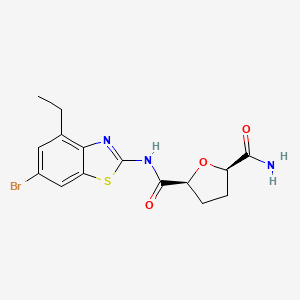![molecular formula C19H21ClF3N3O B7124001 [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7124001.png)
[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol" is a complex organic compound known for its various applications in the fields of chemistry, biology, and medicine. The compound features a piperidine ring bonded to a methanol group, with additional chlorine, trifluoromethyl, and pyridine substitutions, making it a molecule of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol typically involves multi-step organic synthesis techniques. The process can start with the formation of the piperidine ring, followed by the selective chlorination and introduction of the pyridine and trifluoromethyl groups. The final step often involves the careful addition of the methanol group to complete the synthesis.
Industrial Production Methods
Industrial production methods of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents are also selected to optimize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanol group, potentially forming an aldehyde or carboxylic acid.
Reduction: : Reduction reactions may occur at the pyridine ring or the chlorine substituent, leading to various reduced forms of the compound.
Substitution: : The chlorine atom is particularly reactive and can be substituted with other groups under the right conditions.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting Agents: : Including nucleophiles like amines or alcohols.
Major Products Formed from These Reactions
Oxidation Products: : Aldehydes or carboxylic acids.
Reduction Products: : Different reduced derivatives depending on the target functional groups.
Substitution Products: : New compounds with various functional group replacements.
Scientific Research Applications
Chemistry
In chemistry, [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol is used as a building block for more complex molecular structures, aiding in the synthesis of novel compounds.
Biology
In biological research, this compound can act as a probe or inhibitor in various biochemical assays, helping to elucidate biological pathways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrial applications include its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating downstream effects within biological pathways. This can lead to changes in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]ethanol: : Shares a similar structure but with an ethanol group instead of methanol.
[1-[4-Bromo-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol: : Similar but with a bromine substituent instead of chlorine.
Uniqueness
The unique combination of chlorine, trifluoromethyl, and methanol groups in [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol gives it distinct chemical and biological properties, differentiating it from similar compounds and making it valuable for specific research applications.
Properties
IUPAC Name |
[1-[4-chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O/c20-15-3-4-17(26-8-5-13(12-27)6-9-26)16(10-15)25-11-14-2-1-7-24-18(14)19(21,22)23/h1-4,7,10,13,25,27H,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFIELFHOROKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC3=C(N=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-2-(4-bromophenyl)-3-methyl-N-[(2-methyltriazol-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7123928.png)

![5-[[(3aR,7aS)-2-oxo-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]sulfonyl]-2-ethylbenzoic acid](/img/structure/B7123943.png)
![2-[4-Hydroxy-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7123949.png)
![(3S,3aR,6aS)-3-methoxy-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7123953.png)
![5-(6-bromospiro[2H-indole-3,4'-oxane]-1-yl)-3-methyl-5-oxopentanoic acid](/img/structure/B7123957.png)
![N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide](/img/structure/B7123959.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B7123964.png)
![3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid](/img/structure/B7123972.png)

![5-[4-[2-(1-Adamantyl)ethyl]piperazine-1-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7123980.png)
![3-[5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-methylurea](/img/structure/B7123990.png)
![3-Fluoro-2-methyl-5-[[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B7123992.png)
![1-[4-(3-Fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7123994.png)
